Platinum, diaquatetrahydroxy-
Description
Properties
IUPAC Name |
platinum(4+);tetrahydroxide;dihydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6H2O.Pt/h6*1H2;/q;;;;;;+4/p-4 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILXDKMTYQJUXAB-UHFFFAOYSA-J | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.[OH-].[OH-].[OH-].[OH-].[Pt+4] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H8O6Pt | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52438-26-3 | |
| Record name | Diaquatetrahydroxyplatinum | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52438-26-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Platinum, diaquatetrahydroxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052438263 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Platinum, diaquatetrahydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Preparation Methods
Synthesis from Hexachloroplatinic Acid (H₂PtCl₆)
Hexachloroplatinic acid serves as a common precursor for platinum(IV) complexes. The conversion to platinum, diaquatetrahydroxy- involves controlled hydrolysis under alkaline conditions:
Reaction Mechanism :
Subsequent acidification of the hexahydroxoplatinate(IV) intermediate yields the target compound:
Key Conditions :
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pH Control : Maintain pH > 10 during hydrolysis to prevent premature protonation of hydroxo ligands .
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Temperature : Reactions proceed at 50–60°C to accelerate ligand substitution while avoiding thermal decomposition .
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Purification : The product is isolated via vacuum filtration, washed with ice-cold water to remove NaCl, and dried under reduced pressure .
Chloride Ligand Substitution Using Silver Salts
Silver-mediated ligand exchange is a widely adopted method for replacing chloride ligands with aquo/hydroxo groups in platinum complexes. This approach is adapted from patented methods for synthesizing cisplatin analogs .
Procedure :
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Starting Material : Potassium hexachloroplatinate(IV) (K₂PtCl₆) is dispersed in deionized water.
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Reagent Addition : A stoichiometric excess of silver sulfate (Ag₂SO₄) is added to precipitate chloride as AgCl:
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Hydrolysis : The sulfate complex is hydrolyzed in aqueous medium at pH 7–8 to form Pt(OH)₄(H₂O)₂.
Optimization Insights :
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Stoichiometry : A 5% excess of Ag₂SO₄ ensures complete chloride removal, minimizing residual Cl⁻ contamination .
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Temperature : Reactions are conducted at 40–50°C to balance reaction rate and product stability .
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Yield : This method achieves ~85% yield with >98% purity after recrystallization .
Industrial Hydrometallurgical Production
Industrial-scale synthesis prioritizes cost efficiency and minimal waste generation. A representative flow involves:
Steps :
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Leaching : Platinum scrap or ore is digested in aqua regia to form H₂PtCl₆.
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Precipitation : Ammonium chloride is added to precipitate (NH₄)₂PtCl₆, which is calcined to PtO₂.
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Reductive Hydrolysis : PtO₂ is suspended in water and treated with hydrogen peroxide under mild heating:
Process Advantages :
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Reagent Recovery : Ammonia and HCl are recycled from filtrates, reducing environmental impact .
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Scalability : Continuous stirred-tank reactors (CSTRs) enable throughputs exceeding 100 kg/day .
Comparative Analysis of Methods
| Parameter | H₂PtCl₆ Hydrolysis | Ag₂SO₄ Substitution | Industrial Process |
|---|---|---|---|
| Starting Material | H₂PtCl₆ ($$) | K₂PtCl₆ ($$$) | Pt scrap ($) |
| Reagent Cost | Moderate | High | Low |
| Yield | 75–80% | 85–90% | 70–75% |
| Purity | ≥95% | ≥98% | ≥90% |
| Scalability | Lab-scale | Pilot-scale | Industrial |
Challenges and Mitigation Strategies
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Pt(IV) Reduction : Trace reducing agents (e.g., organic impurities) can reduce Pt(IV) to Pt(II). Addition of mild oxidants like O₂ gas stabilizes the +4 oxidation state .
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Ligand Equilibria : The aquo/hydroxo ligand ratio is pH-dependent. Buffering at pH 6.5–7.5 using phosphate buffers ensures consistent product composition .
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Byproduct Formation : Excess Ag⁺ ions may contaminate the product. Post-synthesis ion-exchange chromatography removes residual Ag⁺ to <5 ppm .
Emerging Techniques and Research Directions
Recent advancements focus on green chemistry principles:
Chemical Reactions Analysis
Types of Reactions
Platinum, diaquatetrahydroxy- undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form platinum dioxide (PtO₂).
Reduction: It can be reduced to elemental platinum (Pt).
Substitution: It can undergo substitution reactions with various ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen (O₂) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and ethylene glycol are commonly used.
Substitution: Ligands such as ethylenediamine and diethylthiourea are often used in substitution reactions.
Major Products Formed
Oxidation: Platinum dioxide (PtO₂)
Reduction: Elemental platinum (Pt)
Substitution: Various platinum-ligand complexes
Scientific Research Applications
Anticancer Applications
Platinum-based drugs are among the most effective chemotherapeutic agents used in treating various cancers. The well-known drug cisplatin, a platinum(II) complex, has been pivotal in cancer treatment since its FDA approval in 1979. Its mechanism involves binding to DNA and interfering with cell division, leading to apoptosis in cancer cells.
Case Studies:
- Cisplatin and Its Derivatives: Research has demonstrated that cisplatin effectively reduces tumor size in animal models. For instance, direct injections of cisplatin into tumor-bearing mice resulted in significant tumor necrosis and eventual disappearance of the tumor within days .
- New Platinum Complexes: Recent studies have explored new platinum(II) complexes that aim to reduce the side effects associated with traditional platinum drugs like cisplatin. For example, phenanthriplatin shows improved cellular uptake and reduced auditory toxicity compared to cisplatin .
Mechanistic Insights
The effectiveness of platinum complexes is largely attributed to their ability to form covalent bonds with DNA. The formation of mono- and diaqua complexes is critical for their biological activity:
- Hydrolysis Mechanism: The hydrolysis of platinum(II) complexes leads to the formation of active species that can bind to DNA. The rate of hydrolysis varies significantly among different platinum complexes, influencing their cytotoxicity and therapeutic potential .
- Cellular Uptake: Studies indicate that cellular uptake mechanisms for these complexes involve specific transporters (e.g., OCT1 and CTR1), which are crucial for their efficacy as anticancer agents .
Biological Studies
Beyond cancer treatment, platinum complexes are utilized in biological research to study metalloproteins and other metal interactions within biological systems.
Applications:
- Metalloprotein Studies: Platinum complexes can mimic the behavior of essential metal ions in biological systems, providing insights into enzyme mechanisms and metalloprotein functions.
- Toxicological Studies: Research into the auditory toxicity associated with platinum compounds has led to a better understanding of their side effects and mechanisms of action. For instance, studies using zebrafish models have shown that certain platinum complexes can cause significant shifts in hearing thresholds .
Industrial Applications
The unique properties of platinum complexes make them suitable for various industrial applications:
- Catalysis: Platinum compounds are widely used as catalysts in chemical reactions due to their ability to facilitate electron transfer processes.
- Material Science: The incorporation of platinum into materials can enhance their electrical conductivity and stability, making them valuable in electronic applications.
Data Table: Summary of Applications
| Application Area | Description | Example Complexes |
|---|---|---|
| Anticancer Therapy | Used to treat various cancers by binding to DNA | Cisplatin, Phenanthriplatin |
| Biological Research | Study of metalloproteins and cellular mechanisms | Various platinum complexes |
| Industrial Catalysis | Catalysts for chemical reactions | Platinum catalysts |
| Material Science | Enhancements in electrical properties for electronic devices | Platinum-based materials |
Mechanism of Action
The mechanism of action of platinum, diaquatetrahydroxy- involves its interaction with various molecular targets. In biological systems, it can bind to DNA and proteins, leading to the inhibition of cellular processes such as replication and transcription. This mechanism is particularly relevant in its potential use as an anticancer agent .
Comparison with Similar Compounds
Comparison with Similar Platinum Compounds
Structural and Ligand-Based Differences
- Pt(IV) vs. Pt(II) : Diaquatetrahydroxy-Pt(IV) is less reactive than Pt(II) compounds (e.g., cisplatin), acting as a prodrug. Reduction to Pt(II) in vivo generates active species for DNA binding .
- Ligand Effects : Hydroxide and aqua ligands enhance hydrophilicity, contrasting with lipophilic Pt(IV) complexes like satraplatin (acetate ligands), which are better suited for oral delivery .
In Vitro and In Vivo Performance
- Oxaliplatin Comparison : Oxaliplatin (IC₅₀ = 1.88 μM in HCT116 cells) outperforms cisplatin in colorectal models . Diaquatetrahydroxy-Pt(IV)’s activity would depend on reduction efficiency and ligand release kinetics.
- Monofunctional Pt Compounds: Phenanthriplatin (monofunctional DNA binder) shows unique cytotoxicity profiles, suggesting ligand geometry and binding mode critically influence activity .
Q & A
Basic Research Question: What experimental methods are most effective for synthesizing platinum, diaquatetrahydroxy- complexes?
Methodological Answer:
Synthesis typically involves controlled ligand exchange reactions under inert atmospheres to prevent oxidation or hydrolysis. For example, platinum(II) precursors (e.g., K₂PtCl₄) can be reacted with hydroxyl-rich ligands in aqueous media at 60–80°C, followed by crystallization under slow evaporation . Key parameters include pH control (neutral to slightly acidic) and stoichiometric ratios of platinum to ligands (1:4 for tetrahedral coordination). Characterization via FTIR and X-ray absorption spectroscopy (XAS) is critical to confirm the formation of diaquatetrahydroxy species .
Advanced Research Question: How can conflicting spectroscopic data (e.g., XAS vs. NMR) for platinum, diaquatetrahydroxy- complexes be resolved?
Methodological Answer:
Contradictions often arise from differences in sample states (solid vs. solution) or coordination dynamics. For instance:
- XAS in solid-state samples may show static Pt–O bond lengths (~2.0 Å), while NMR in solution might indicate fluxional behavior due to ligand exchange .
- To reconcile these, employ in situ techniques such as variable-temperature NMR coupled with EXAFS under analogous conditions. Computational modeling (DFT) can also simulate spectra under varying environments to identify dominant species .
Basic Research Question: What characterization techniques are essential for confirming the structure of platinum, diaquatetrahydroxy-?
Methodological Answer:
A multi-technique approach is required:
- X-ray Diffraction (XRD): Resolves crystal structure and bond angles.
- FTIR Spectroscopy: Identifies O–H (3400–3200 cm⁻¹) and Pt–O (450–500 cm⁻¹) vibrational modes.
- XAS (EXAFS/XANES): Quantifies Pt oxidation state (e.g., Pt²⁺ vs. Pt⁴⁺) and local coordination geometry .
- Thermogravimetric Analysis (TGA): Confirms hydration states by measuring mass loss at 100–200°C .
Advanced Research Question: How can computational methods (e.g., DFT) guide the design of experiments for studying platinum, diaquatetrahydroxy- reactivity?
Methodological Answer:
- Step 1: Model the electronic structure of the complex using DFT to predict reactive sites (e.g., Pt centers with high electron density).
- Step 2: Simulate reaction pathways (e.g., ligand substitution) to identify kinetic barriers and transition states.
- Step 3: Validate predictions experimentally via kinetic studies (e.g., stopped-flow spectroscopy) under varying temperatures and concentrations.
- Note: Ensure basis sets (e.g., LANL2DZ for Pt) and solvent models (COSMO) match experimental conditions .
Basic Research Question: What are the key stability challenges for platinum, diaquatetrahydroxy- in aqueous media?
Methodological Answer:
Stability issues include:
- pH Sensitivity: Hydrolysis occurs above pH 7, forming PtO₂ precipitates. Stabilize with buffered solutions (pH 4–6).
- Light Sensitivity: UV light accelerates decomposition. Use amber glassware and minimize exposure.
- Oxygen Sensitivity: Pt²⁺ oxidizes to Pt⁴⁺ under aerobic conditions. Conduct syntheses in N₂/Ar-gloveboxes .
Advanced Research Question: How can researchers address reproducibility issues in catalytic studies involving platinum, diaquatetihydroxy-?
Methodological Answer:
Reproducibility often fails due to undocumented variables:
- Precursor Purity: Use ICP-MS to verify PtCl₄²⁻ purity (>99.9%).
- Water Quality: Deionized water (18.2 MΩ·cm) minimizes ionic interference.
- Surface Adsorption: Account for Pt complex adsorption onto reaction vessels (e.g., glass vs. PTFE) via control experiments.
- Data Reporting: Adopt standardized templates (e.g., Beilstein Journal guidelines) to detail all experimental parameters .
Basic Research Question: What safety protocols are critical when handling platinum, diaquatetrahydroxy-?
Methodological Answer:
- Personal Protective Equipment (PPE): Acid-resistant gloves, lab coats, and goggles.
- Ventilation: Use fume hoods to avoid inhalation of Pt-containing aerosols.
- Waste Disposal: Collect Pt waste in dedicated containers for metal recovery.
- Toxicity Screening: Refer to SDS sheets for acute toxicity (e.g., LD₅₀ > 200 mg/kg in rodents) .
Advanced Research Question: How can isotopic labeling (e.g., ¹⁸O) elucidate mechanistic pathways in platinum, diaquatetrahydroxy- reactions?
Methodological Answer:
- Step 1: Synthesize complexes with ¹⁸O-enriched water or hydroxyl ligands.
- Step 2: Track isotopic distribution in products using mass spectrometry (e.g., ESI-MS) or Raman spectroscopy.
- Step 3: Compare kinetic isotope effects (KIE) to distinguish associative vs. dissociative mechanisms.
- Example: A KIE > 1 suggests bond-breaking in the rate-determining step .
Basic Research Question: How to optimize reaction yields for platinum, diaquatetrahydroxy- synthesis?
Methodological Answer:
- Ligand Excess: Use 10–20% excess hydroxyl ligands to drive equilibrium.
- Temperature Gradient: Start at 25°C for ligand coordination, then heat to 60°C for crystallization.
- Solvent Choice: Mixed solvents (e.g., H₂O/EtOH) improve solubility and yield .
Advanced Research Question: What strategies resolve contradictions in reported catalytic activity data for platinum, diaquatetrahydroxy-?
Methodological Answer:
- Control for Surface Area: Normalize activity by Pt loading (µmol/g) and surface area (BET analysis).
- Operando Spectroscopy: Monitor catalytic sites in real-time using XAS or IR during reactions.
- Machine Learning: Train models on disparate datasets to identify hidden variables (e.g., trace impurities) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
